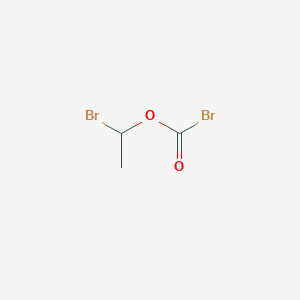

1-Bromoethyl carbonobromidate

Description

1-Bromoethyl carbonobromidate (hypothetical structure inferred as a brominated carbonate ester) is a specialized organobromine compound. This compound likely serves as an intermediate in organic synthesis, particularly in reactions requiring brominated alkylating agents or carbonate-based functional groups.

Properties

CAS No. |

91832-50-7 |

|---|---|

Molecular Formula |

C3H4Br2O2 |

Molecular Weight |

231.87 g/mol |

IUPAC Name |

1-bromoethyl carbonobromidate |

InChI |

InChI=1S/C3H4Br2O2/c1-2(4)7-3(5)6/h2H,1H3 |

InChI Key |

AGGRKOLHRCSNQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(OC(=O)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromoethyl carbonobromidate can be synthesized through the reaction of carbonobromidic acid with 1-bromoethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus tribromide to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

In an industrial setting, the production of 1-bromoethyl carbonobromidate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromoethyl carbonobromidate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted esters, amides, or ethers.

Reduction: Formation of 1-bromoethanol.

Oxidation: Formation of bromoacetic acid or other oxidized derivatives.

Scientific Research Applications

1-Bromoethyl carbonobromidate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the introduction of bromoethyl groups into molecules. It is also used in the synthesis of complex organic compounds and intermediates.

Biology: Employed in the modification of biomolecules such as proteins and nucleic acids for labeling or cross-linking studies.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 1-bromoethyl carbonobromidate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups into the molecule. The carbonyl group can participate in reduction and oxidation reactions, leading to the formation of different derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Boiling Point/°C | Key Features |

|---|---|---|---|---|---|

| 1-Bromoethyl ethyl carbonate* | C₅H₉BrO₃ | ~213.03 (calculated) | N/A | Not reported | Brominated carbonate ester |

| (1-Bromoethyl)benzene | C₈H₉Br | 185.06 | 585-71-7 | Not reported | Aromatic bromoethyl derivative |

| 1-Bromo-2-chloroethane | C₂H₄BrCl | 143.41 | 107-04-0 | 143–144 | Bifunctional alkyl halide |

| 1-(1-Bromoethyl)-4-fluorobenzene | C₈H₈BrF | 203.05 | 65130-46-3 | Not reported | Fluorinated bromoethyl aromatic |

| 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanol | C₉H₁₀Br₂O₂ | 330.89 | N/A | Not reported | Diol derivative with dual bromine |

Key Observations :

- Functional Groups: 1-Bromoethyl carbonobromidate’s carbonate group distinguishes it from simpler bromoethyl halides (e.g., 1-bromo-2-chloroethane) . This group enhances electrophilicity, making it reactive in nucleophilic substitutions.

- Aromatic vs. Aliphatic : (1-Bromoethyl)benzene exhibits aromatic stabilization, reducing reactivity compared to aliphatic analogs like 1-bromoethyl ethyl carbonate .

- Substituent Effects : Fluorine or methoxy groups (e.g., in 1-(1-bromoethyl)-4-fluorobenzene or 2i from ) alter electronic properties, affecting solubility and reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.